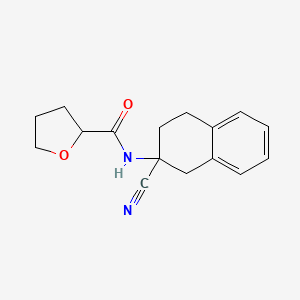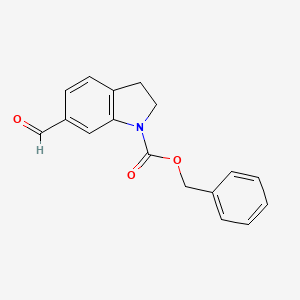
Benzyl 6-formylindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 6-formylindoline-1-carboxylate is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Neuroactive Compounds
Benzyl 6-formylindoline-1-carboxylate derivatives have been utilized in the synthesis of neuroactive compounds. For example, 1-acyl-7-nitroindolines, functionalized with a benzophenone antenna, have shown effectiveness in rapid photorelease of neuroactive amino acids like L-glutamate, which is crucial for activating neuronal glutamate ion channels in biological experiments. This indicates their potential in developing tools for neuroscience research, facilitating studies on neural activation and signaling mechanisms (Papageorgiou, Ogden, & Corrie, 2004).
Advancements in Cyclization Techniques
The compound and its analogs have played a critical role in advancing cyclization techniques for organic synthesis. Isopropyl carbamates derived from benzylamines, when treated with phosphorus pentoxide, yield isoindolinones through a Bischler-Napieralski-type cyclization. This process highlights a novel mechanism involving a carbamoyl cation, demonstrating the compound's versatility in facilitating smooth transformations in synthetic chemistry (Adachi, Onozuka, Yoshida, Ide, Saikawa, & Nakata, 2014).
Tubulin Polymerization Inhibition
In the search for novel cytostatic agents, methoxy-substituted 3-formyl-2-phenylindoles, closely related to this compound, have been explored for their ability to inhibit tubulin polymerization. This action is essential for the development of anti-cancer therapies, as the disruption of microtubule assembly can lead to the inhibition of cancer cell growth. The study of these compounds provides insights into the structural requirements for tubulin polymerization inhibition, offering a pathway for the development of new anticancer drugs (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Eco-Friendly Synthetic Approaches
Efforts to develop environmentally benign synthetic methods have led to the use of this compound derivatives in green chemistry. For instance, a highly efficient and eco-friendly three-component reaction of 2-formyl benzoic acid, ammonia, and 4-hydroxycoumarin or indole in water has been developed. This approach highlights the compound's role in facilitating the synthesis of isoindolinone derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Shen, Sun, & Lin, 2013).
Mécanisme D'action
Target of Action
Benzyl 6-formylindoline-1-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .
Mode of Action
Indole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, in general, have been shown to exhibit various biologically vital properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, soil properties can substantially influence plant production of carbon surplus and discharge as root exudates . .
Propriétés
IUPAC Name |
benzyl 6-formyl-2,3-dihydroindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-11-14-6-7-15-8-9-18(16(15)10-14)17(20)21-12-13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMWHFBBWWSQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)C=O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2992003.png)
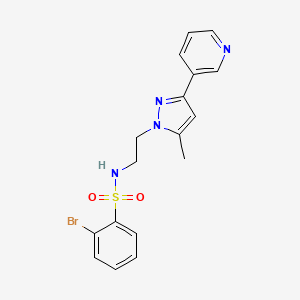

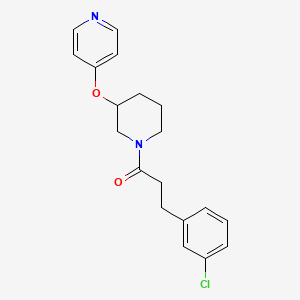
![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)
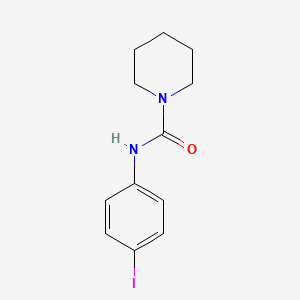
![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2992011.png)
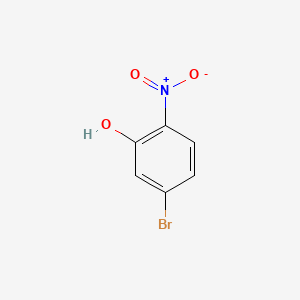
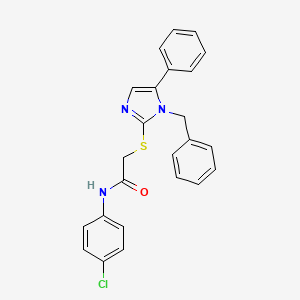
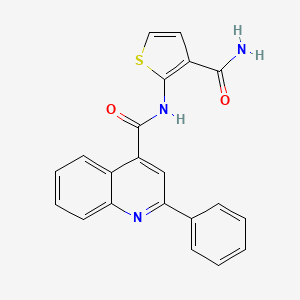
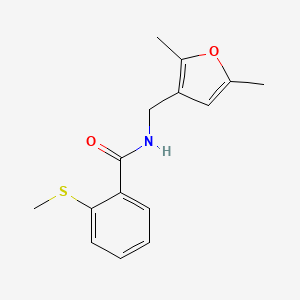
![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)
